An In-depth Technical Guide to (S, R, S)-AHPC-PEG4-tosyl: A Versatile Building Block for Targeted Protein Degradation
An In-depth Technical Guide to (S, R, S)-AHPC-PEG4-tosyl: A Versatile Building Block for Targeted Protein Degradation
This guide provides a comprehensive technical overview of (S, R, S)-AHPC-PEG4-tosyl, a critical reagent in the field of Targeted Protein Degradation (TPD). We will dissect its molecular architecture, elucidate the functional role of each component, and provide practical insights into its application for the synthesis and validation of Proteolysis-Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals actively engaged in the design and execution of TPD strategies.
Introduction: The PROTAC Revolution and the Need for Modular Building Blocks
The paradigm of drug discovery is undergoing a significant shift from occupancy-driven inhibition to event-driven pharmacology. Leading this charge is the development of PROTACs, heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective degradation of disease-causing proteins.[1][2] Unlike traditional inhibitors that require sustained target occupancy for efficacy, PROTACs act catalytically, enabling the degradation of multiple target protein copies and offering a powerful strategy to address previously "undruggable" targets.[3]
A PROTAC molecule is a tripartite construct comprising:
-
A ligand that binds to a target Protein of Interest (POI).
-
A ligand that recruits a specific E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands, whose composition and length are critical for therapeutic efficacy.[4][5]
The modular nature of PROTACs necessitates a robust toolkit of well-characterized, ready-to-use building blocks. (S, R, S)-AHPC-PEG4-tosyl is one such advanced intermediate, providing a pre-assembled E3 ligase ligand and a flexible, hydrophilic linker equipped with a reactive handle for straightforward conjugation to a POI ligand.[6]
Molecular Dissection of (S, R, S)-AHPC-PEG4-tosyl
The structure of (S, R, S)-AHPC-PEG4-tosyl is rationally designed, with each of its three components serving a distinct and critical function in the final PROTAC conjugate.
Part 1: The E3 Ligase Ligand — (S, R, S)-AHPC
The (S, R, S)-AHPC moiety is a potent and well-validated ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully recruited E3 ligases in PROTAC development.[7][8]
-
Mechanism of Recruitment : (S, R, S)-AHPC, also known as VH032, mimics the endogenous substrate of VHL, thereby docking into its substrate recognition pocket and recruiting the entire VHL E3 ligase complex.[7][9][10][11]
-
Stereochemical Importance : The specific (2S, 4R, 2'S) stereochemistry is paramount for high-affinity binding to VHL. The alternative (S, S, S) stereoisomer is an inactive derivative and serves as an essential negative control in experiments to confirm that the observed protein degradation is indeed VHL-dependent.[9] The use of such controls is a cornerstone of a self-validating experimental design, ensuring that the biological effect is not due to off-target activities.
Part 2: The Linker — PEG4
The linker is far more than a simple spacer; it critically influences the physicochemical properties and biological activity of the PROTAC.[1] The tetraethylene glycol (PEG4) chain in this molecule offers several distinct advantages.[4]
-
Enhanced Solubility and Permeability : PROTACs are often large molecules that fall outside Lipinski's "rule of five," posing challenges for solubility and cell permeability. The hydrophilic PEG4 chain improves the overall water solubility of the final PROTAC conjugate, which can enhance its absorption and distribution in biological systems.[1][4][6]
-
Optimal Geometry for Ternary Complex Formation : The length and flexibility of the linker are crucial for enabling the simultaneous binding of the PROTAC to both the POI and the E3 ligase, forming a productive ternary complex. The PEG4 linker provides a flexible chain of optimal length for many target systems.[4]
-
Biocompatibility : PEG is a well-known biocompatible polymer, reducing the potential for immunogenicity of the final conjugate.[1]
Part 3: The Reactive Handle — Tosyl Group
The terminal p-toluenesulfonyl (tosyl or Ts) group is the molecule's chemical gateway for conjugation.
-
Excellent Leaving Group : The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge.[12][13] This property makes the terminal methylene group to which it is attached highly susceptible to nucleophilic attack.[14][15]
-
Versatile Conjugation Chemistry : The tosyl group readily reacts with a variety of nucleophiles, most commonly primary or secondary amines (-NH2) and hydroxyl groups (-OH) found on POI ligands, via an SN2 reaction.[6][13] This provides a straightforward and high-yielding method for the final PROTAC assembly.
Physicochemical Properties
A clear understanding of the molecule's properties is essential for its effective use in synthesis and for characterizing the final product.
| Property | Value | Source |
| Molecular Formula | C₃₈H₅₂N₄O₁₀S₂ | [6] |
| Molecular Weight | 788.97 g/mol | [6] |
| CAS Number | 2839806-91-4 | [6] |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | Soluble in DMSO, DMF | Vendor Data |
| Storage | Store at -20°C for long-term stability | [9] |
Application in PROTAC Synthesis: A Methodological Guide
The primary application of (S, R, S)-AHPC-PEG4-tosyl is the final-step synthesis of a VHL-recruiting PROTAC. Below is a generalized, step-by-step protocol for conjugating this reagent to a POI ligand containing a primary amine.
Experimental Protocol: PROTAC Synthesis via Nucleophilic Substitution
This protocol describes the reaction of (S, R, S)-AHPC-PEG4-tosyl with a hypothetical POI ligand, "POI-NH₂".
-
Reagent Preparation :
-
Dissolve POI-NH₂ (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., Dimethylformamide, DMF, or Acetonitrile, ACN). The choice of solvent is critical; it must fully dissolve all reactants and not participate in the reaction.
-
Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents). Causality: The base is required to deprotonate the amine nucleophile, increasing its reactivity, and to neutralize the p-toluenesulfonic acid byproduct that forms during the reaction.[16]
-
-
Reaction Initiation :
-
In a separate vial, dissolve (S, R, S)-AHPC-PEG4-tosyl (1.1 equivalents) in a minimal amount of the same anhydrous solvent. A slight excess of the tosyl reagent ensures complete consumption of the more valuable POI ligand.
-
Add the (S, R, S)-AHPC-PEG4-tosyl solution dropwise to the stirring solution of POI-NH₂ and base at room temperature.
-
-
Reaction Monitoring :
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50°C) for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Self-Validation: This step is crucial to ensure the reaction is proceeding as expected. LC-MS allows for the direct observation of the consumption of starting materials and the formation of the desired product mass, confirming the success of the conjugation.
-
-
Work-up and Purification :
-
Once the reaction is complete, quench the reaction with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure PROTAC molecule.
-
-
Characterization :
-
Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC for use in biological assays.
-
Workflow Diagram: PROTAC Synthesis
Caption: Workflow for the synthesis of a PROTAC using (S,R,S)-AHPC-PEG4-tosyl.
Mechanism of Action: From Ternary Complex to Protein Degradation
A PROTAC synthesized from (S, R, S)-AHPC-PEG4-tosyl leverages the cellular UPS to eliminate a target protein.
-
Ternary Complex Formation : The PROTAC molecule acts as a molecular bridge, simultaneously binding to the POI via its specific ligand and to the VHL E3 ligase via the (S, R, S)-AHPC moiety. This forms a key POI-PROTAC-VHL ternary complex.
-
Ubiquitination : The formation of this complex brings the POI into close proximity with the E3 ligase machinery. The E3 ligase then facilitates the transfer of ubiquitin proteins from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome unfolds and degrades the tagged POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can participate in another degradation cycle.[3]
Signaling Pathway Diagram: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Summary
(S, R, S)-AHPC-PEG4-tosyl is a high-utility, tripartite chemical tool for the construction of VHL-recruiting PROTACs. Its design thoughtfully combines a potent, stereospecific VHL ligand with a solubilizing PEG linker and a versatile reactive tosyl group. This combination streamlines the synthesis of novel protein degraders, empowering researchers to rapidly advance their TPD programs. Understanding the distinct role of each component is key to its successful application and to the rational design of the next generation of potent and selective protein-degrading therapeutics.
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Tosylate PEG, Tos PEG, Ts PEG. AxisPharm. [Link]
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Targeted protein degradation: mechanisms, strategies and application. National Institutes of Health (NIH). [Link]
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PROTAC PEG Linkers. JenKem Technology USA. [Link]
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Tosylate. Bartleby.com. [Link]
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Applications of Targeted Protein Degradation in Drug Discovery. crimsonpublishers.com. [Link]
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(S, R, S)-AHPC-PEG6-Tos. AxisPharm. [Link]
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p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
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Targeted Protein Degradation Solutions. Aragen Life Sciences. [Link]
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Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. [Link]
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Figure 1: General workflow for the in vivo pharmacokinetic analysis of PROTACs. This process is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC, which is heavily influenced by its linker chemistry.
Figure 2: A typical workflow for assessing in vivo pharmacodynamics of a PROTAC. This involves measuring the degradation of the target protein in relevant tissues and correlating it with the administered dose and exposure.
